molecular formula C15H23ClN4O2 B3227803 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1261233-45-7

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3227803
CAS No.: 1261233-45-7
M. Wt: 326.82 g/mol
InChI Key: GBUYADSLKSHBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and methyl group, a piperazine ring, and a tert-butyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-methylpyrimidine, which is then reacted with 2-methylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or water, and the reaction temperature is maintained between 25°C and 30°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyrimidine: A precursor in the synthesis of the compound.

    Piperazine derivatives: Compounds with similar piperazine ring structures.

    Other pyrimidine derivatives: Compounds with similar pyrimidine ring structures.

Uniqueness

The uniqueness of 4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-10-8-12(18-13(16)17-10)19-6-7-20(11(2)9-19)14(21)22-15(3,4)5/h8,11H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUYADSLKSHBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=NC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114038
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261233-45-7
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
4-(2-Chloro-6-methyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.